PBD dimer

Übersicht

Beschreibung

SGD-1882 is a cytotoxic compound known as a pyrrolobenzodiazepine dimer. It functions as a DNA minor-groove crosslinking agent, making it highly effective in disrupting DNA replication and transcription. This compound is primarily used as a payload in antibody-drug conjugates, which are designed for targeted cancer therapy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SGD-1882 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrrolobenzodiazepin-Kerns. Dieser Kern wird dann dimerisiert, um die endgültige Verbindung zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des Dimers zu erleichtern. Der genaue Syntheseweg kann variieren, umfasst aber im Allgemeinen Schritte wie Cyclisierung, Reduktion und Kupplungsreaktionen .

Industrielle Produktionsmethoden

Die industrielle Produktion von SGD-1882 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft die Hochleistungsflüssigkeitschromatographie zur Reinigung. Die Produktion erfolgt unter strengen Bedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

DNA Alkylation Mechanism

PBD dimers alkylate DNA through a two-step process:

Key Findings

- Sequence specificity : Preferential cross-linking at 5′-PuGATCPy-3′ (Pu = purine, Py = pyrimidine) .

- Cross-link types :

Structural Modifications and Reactivity

Modifications to PBD dimers alter reactivity, solubility, and cytotoxicity:

Hydrophilicity Optimization

Analytical Characterization

Advanced techniques validate reaction outcomes:

- LC/MS : Monitors reaction progress (e.g., m/z = 483.00 [M + 2H]<sup>2+</sup> for SG3199) .

- TLC : Tracks intermediates using silica gel F<sub>254</sub> plates .

- DNA melting assays : Measures ΔT<sub>m</sub> to quantify DNA stabilization .

Stability and Degradation

PBD dimers exhibit variable stability under physiological conditions:

- Hydrolytic stability : Bis-imine forms (e.g., SG3199) are stable in PBS (pH 7.4) but degrade in acidic lysosomes .

- Enzymatic cleavage : Susceptible to hydrolysis by cathepsin B in ADC payload release .

Toxicity and Therapeutic Index

Reactivity correlates with toxicity:

| Payload Type | Maximum Tolerated Dose (MTD) in Rats | DNA Cross-links per µg DNA |

|---|---|---|

| Bis-alkylating PBD | 0.1 mg/kg | 12–18 |

| Mono-alkylating PBD | 0.3 mg/kg | 4–6 |

Bis-alkylators (e.g., SG3199) show 3× higher toxicity but superior antitumor efficacy .

Case Study: SG3199

- Structure : C8-linked dimer with 1,3-dioxypropyl spacer .

- Reactivity : Forms interstrand cross-links in 5′-PuGATCPy-3′ sequences with k = 0.24 h<sup>−1</sup> .

- ADC application : Conjugated to anti-CD19 antibodies (e.g., ADCT-402) for B-cell malignancies .

PBD dimers exemplify the interplay between chemical reactivity and therapeutic utility. Their controlled synthesis, selective DNA alkylation, and tunable stability make them cornerstone payloads in ADC development. Future research aims to balance potency with tolerability through rational design .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Antibody-Drug Conjugates (ADCs)

- PBD dimers are increasingly utilized as payloads in ADCs due to their high potency and unique mechanism of action.

- They are designed to target specific antigens on cancer cells, delivering cytotoxic agents directly to the tumor site while minimizing damage to healthy tissues.

-

Clinical Trials

- Several PBD dimer-containing ADCs have entered clinical trials, showcasing promising results against various malignancies.

- For example, SG2000 (SJG-136) has demonstrated significant antitumor activity in both solid tumors and hematological malignancies, leading to its progression into Phase II clinical trials for ovarian cancer and leukemia .

- Combination Therapies

Case Study 1: SG3199 in Hematological Malignancies

- Background : SG3199 is a this compound used in ADC formulations targeting CD19-expressing cells.

- Findings : Clinical studies have shown that SG3199 exhibits substantial antitumor efficacy with manageable safety profiles. Patients treated with ADCs containing SG3199 demonstrated improved responses compared to traditional therapies .

Case Study 2: Loncastuximab Tesirine (ADCT-402)

- Background : Loncastuximab tesirine is an ADC that incorporates a this compound payload targeting CD19.

- Results : In clinical trials, this compound showed significant activity against relapsed or refractory B-cell malignancies. The study highlighted the ability of PBD dimers to overcome resistance mechanisms seen with other therapeutic agents .

Comparative Analysis of this compound Payloads

| This compound | Target Indication | Clinical Phase | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| SG2000 | Ovarian Cancer | Phase II | DNA Cross-linking | Significant antitumor activity observed |

| SG3199 | Hematological Malignancies | Phase I/II | DNA Cross-linking | Improved response rates compared to standard therapy |

| Loncastuximab Tesirine | B-cell Malignancies | Phase II | DNA Cross-linking | Effective in relapsed/refractory cases |

Wirkmechanismus

SGD-1882 exerts its effects by binding to the minor groove of DNA and forming covalent bonds with the guanine bases. This crosslinking disrupts the DNA structure, inhibiting replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include DNA damage response and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vadastuximab talirine: Ein weiteres Pyrrolobenzodiazepin-Dimer, das in Antikörper-Wirkstoff-Konjugaten verwendet wird.

Rovalpituzumab tesirine: Ähnlich in Struktur und Funktion, wird für die gezielte Krebstherapie eingesetzt.

Einzigartigkeit

SGD-1882 ist einzigartig aufgrund seiner hohen Potenz und seiner Fähigkeit, stabile DNA-Vernetzungen zu bilden. Es ist kein Substrat für die MDR1-Effluxpumpe, wodurch es gegen multiresistente Krebszellen wirksam ist .

Biologische Aktivität

The pyrrolobenzodiazepine (PBD) dimer represents a novel class of potent anticancer agents, particularly in the context of antibody-drug conjugates (ADCs). This article provides an in-depth examination of the biological activity of PBD dimers, focusing on their mechanisms of action, efficacy in clinical settings, and structure-activity relationships.

PBD dimers exert their biological effects primarily through their ability to bind in the minor groove of DNA , forming covalent cross-links between DNA strands. This interaction is facilitated by the N10-C11 imine pharmacophore, which allows for sequence-selective binding, particularly to 5′-purine-guanine-purine sequences . The resulting cross-links are non-distorting and resistant to DNA repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Key Features:

- Interstrand Cross-linking : PBD dimers create stable cross-links that hinder DNA replication and transcription.

- Minimal DNA Distortion : The unique binding mechanism allows these agents to evade typical DNA damage repair pathways, enhancing their cytotoxicity .

- Cell Cycle Independence : They maintain activity across different phases of the cell cycle, making them effective against a variety of tumor types .

Efficacy and Clinical Trials

PBD dimers have shown significant antitumor activity in both preclinical and clinical settings. Notable compounds include SJG-136 (SG2000) and SG3199, which have undergone extensive evaluation.

Table 1: Summary of Key Clinical Trials Involving PBD Dimers

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of PBD dimers has led to the development of more potent derivatives. Modifications at specific positions on the PBD structure have been shown to enhance cytotoxicity.

Key Findings:

- C2 Position Modifications : Introducing unsaturation at the C2 position significantly increases potency. For instance, SG2202 demonstrated superior activity compared to its predecessors due to structural enhancements that improved binding affinity .

- Linker Variations : The choice of linkers connecting PBD units influences both solubility and biological activity. Flexible linkers have been pivotal in optimizing drug delivery within ADCs .

Case Studies

- SG2000 (SJG-136) :

- SG3199 :

Eigenschaften

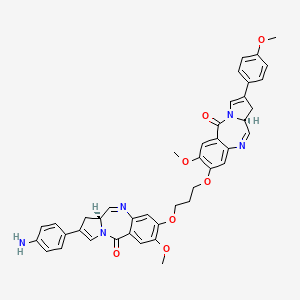

IUPAC Name |

(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRPLUKQNWNZAV-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222490-34-7 | |

| Record name | SGD-1882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGD-1882 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.